N-Benzoyl-β-alanine Méthyl Ester

Vue d'ensemble

Description

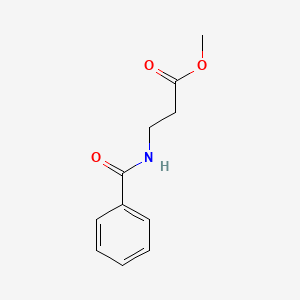

N-Benzoyl-beta-alanine Methyl Ester is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

The exact mass of the compound N-Benzoyl-beta-alanine Methyl Ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzoyl-beta-alanine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzoyl-beta-alanine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des β-aminoacides

N-Benzoyl-β-alanine Méthyl Ester: est utilisé dans la synthèse des β-aminoacides, qui sont des éléments constitutifs importants dans la production de composés biologiquement actifs. La synthèse implique souvent la réaction d'acides β-halogénés ou d'acide acrylique avec des amines .

Synthèse peptidique

En synthèse peptidique, This compound peut servir d'intermédiaire. Le groupe benzoyle agit comme un groupe protecteur pour la fonction amine pendant le processus de synthèse .

Déprotection du groupe Boc

Le composé est utilisé dans la déprotection du groupe Boc (tert-butyloxycarbonyle). Il s'agit d'une étape cruciale en chimie organique synthétique et en synthèse peptidique, où le groupe Boc est largement utilisé pour protéger les amines .

Recherche pharmaceutique

En recherche pharmaceutique, This compound peut être utilisé pour créer des analogues de médicaments existants ou pour développer de nouveaux agents thérapeutiques, compte tenu de son rôle dans la synthèse de dérivés d'aminoacides .

Catalyse

L'ester peut être impliqué dans des processus catalytiques, en particulier dans les réactions où un groupe amino protégé est nécessaire. Il peut influencer les vitesses de réaction et les résultats dans les applications de chimie synthétique .

Science des matériaux

This compound: pourrait être utilisé dans la science des matériaux pour le développement de nouveaux polymères ou revêtements qui nécessitent des structures spécifiques d'aminoacides pour leurs propriétés .

Chimie analytique

En chimie analytique, il peut être utilisé comme un composé standard ou de référence en chromatographie ou en spectroscopie pour identifier ou quantifier d'autres substances .

Chimie de l'environnement

Enfin, il peut trouver des applications en chimie de l'environnement, en particulier dans l'étude des produits de dégradation de composés organiques complexes dans l'environnement .

Mécanisme D'action

Target of Action

N-Benzoyl-beta-alanine Methyl Ester is a complex compound that primarily targets the synthesis of peptides or compounds with biological activity . It is used as a starting material in the preparation of these peptides or compounds .

Mode of Action

The mode of action of N-Benzoyl-beta-alanine Methyl Ester involves its interaction with dendrimeric intermediates in a one-pot reaction . This interaction allows for the synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters .

Biochemical Pathways

The biochemical pathways affected by N-Benzoyl-beta-alanine Methyl Ester involve the synthesis of β-amino acid derivatives and β-amino esters . These derivatives and esters are obtained from dendrimeric compounds, which have a pentaerythritol core . The dendrimeric compounds are prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .

Pharmacokinetics

It is known that the compound is used in the synthesis of other compounds, suggesting that its bioavailability may depend on the specific synthesis process and the resulting compound .

Result of Action

The result of the action of N-Benzoyl-beta-alanine Methyl Ester is the production of N-alkyl-β-amino acids and N-alkyl-β-amino esters . These compounds are important in various biological activities, including the preparation of peptides .

Analyse Biochimique

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Dosage Effects in Animal Models

The effects of N-Benzoyl-beta-alanine Methyl Ester at different dosages in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported in the literature .

Activité Biologique

N-Benzoyl-beta-alanine Methyl Ester (NBAME) is a compound that has garnered attention for its potential biological activities, particularly in the synthesis of peptides and other bioactive compounds. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

N-Benzoyl-beta-alanine Methyl Ester is synthesized through acylation reactions involving beta-alanine methyl ester and benzoyl chloride or benzoic anhydride. The resulting compound is characterized by its benzoyl group attached to the nitrogen atom of beta-alanine, which enhances its reactivity and potential biological properties.

Target of Action

NBAME primarily targets the synthesis of peptides and derivatives that exhibit biological activity. Its interaction with dendrimeric intermediates allows for the formation of complex structures essential for various biochemical pathways.

Biochemical Pathways

The compound influences the synthesis of β-amino acid derivatives and β-amino esters, which are crucial in numerous biological processes. However, detailed studies on its specific biochemical pathways remain limited.

Antimicrobial Properties

Research indicates that compounds similar to NBAME exhibit antimicrobial activity against various pathogens. For instance, certain N-benzoyl amino acids have demonstrated antifungal effects against Fusarium and Aspergillus species . While direct studies on NBAME's antimicrobial efficacy are sparse, its structural analogs suggest potential activity against Gram-positive bacteria like Bacillus subtilis .

Anticancer Potential

NBAME and related compounds have been evaluated for their cytotoxic effects on cancer cells. Studies have shown that some benzoyl derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents . The structure-activity relationship established in these studies can guide further modifications to enhance therapeutic efficacy.

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that certain benzoxazole derivatives showed significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). These findings highlight the potential of benzoyl derivatives in developing new anticancer therapies .

- Antifungal Activity : N-benzoyl amino acids have been tested for antifungal properties, showing efficacy against common fungal pathogens. The minimum inhibitory concentrations (MIC) for these compounds provide a quantitative measure of their antifungal activity, as summarized in Table 1 below .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| N-Benzoyl-alpha-alanine | Fusarium temperatum | 15 |

| N-Benzoyl-beta-alanine | Aspergillus fumigatus | 20 |

Pharmacokinetics

The pharmacokinetic profile of NBAME suggests that its bioavailability may vary based on the synthesis process and the resultant compounds formed from it. However, specific studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not extensively documented.

Propriétés

IUPAC Name |

methyl 3-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNKCALONWEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283546 | |

| Record name | N-Benzoyl-beta-alanine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89928-06-3 | |

| Record name | 89928-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-beta-alanine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-BETA-ALANINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.